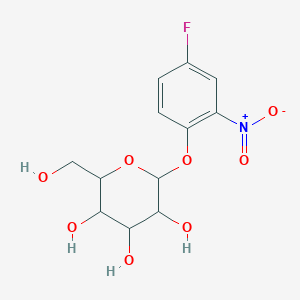

4-Fluoro-2-nitrophenyl beta-d-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

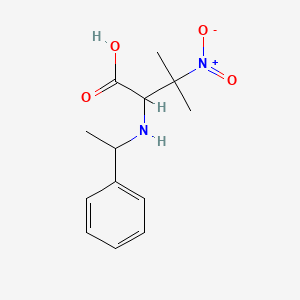

4-Fluoro-2-nitrophenyl β-D-galactopyranoside (PFONPG) is a novel prototype NMR-sensitive molecule. It plays a crucial role as a reporter molecule for assessing gene transfection. Specifically, it serves as an indicator of β-galactosidase (β-gal) activity, which is the product of the lacZ gene. Gene therapy, with its potential to treat various diseases, benefits from noninvasive techniques that allow us to evaluate gene expression spatially and over time .

Preparation Methods

Synthetic Routes:: The synthesis of PFONPG involves the coupling of 2-fluoro-4-nitrophenol with β-D-galactopyranoside. The fluorine substitution at the 4-position enhances its NMR sensitivity.

Reaction Conditions:: The reaction typically occurs under mild conditions, with appropriate protecting groups to ensure regioselectivity. Detailed synthetic routes are available in the literature.

Industrial Production:: While PFONPG is primarily used as a research tool, its industrial-scale production is not common due to its specialized application.

Chemical Reactions Analysis

Reactivity:: PFONPG undergoes hydrolysis catalyzed by β-galactosidase. The enzyme cleaves the glycosidic bond, liberating the aglycone (2-fluoro-4-nitrophenol) and galactose.

Common Reagents and Conditions::β-Galactosidase: The enzyme responsible for PFONPG hydrolysis.

pH Sensitivity: The color change and NMR shift depend on pH.

19F NMR Spectroscopy: Used to monitor the reaction.

Major Products:: The primary products are 2-fluoro-4-nitrophenol and galactose.

Scientific Research Applications

PFONPG finds applications in:

Gene Expression Studies: Assessing lacZ gene activity in vivo.

Noninvasive Imaging: NMR-based imaging of β-galactosidase activity.

pH Determinations: Direct pH measurements at the site of enzyme action.

Mechanism of Action

PFONPG’s mechanism involves β-galactosidase-mediated hydrolysis. The liberated aglycone and galactose serve as indicators of gene expression.

Comparison with Similar Compounds

PFONPG belongs to a class of fluoroaryl-β-D-galactopyranosides. Similar compounds include 2-fluoro-4-nitrophenol-β-D-galactopyranoside (OFPNPG) and 2-nitrophenyl β-D-galactopyranoside (ONPG) .

Properties

IUPAC Name |

2-(4-fluoro-2-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO8/c13-5-1-2-7(6(3-5)14(19)20)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZQJSCONGIOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)

![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)

![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)

![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)

![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)

![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)